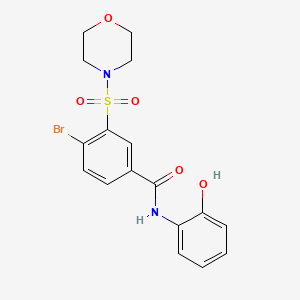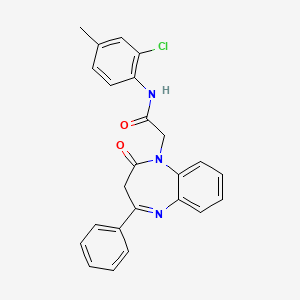![molecular formula C20H17N5O4S2 B11264932 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11264932.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a unique combination of benzodioxin and triazolothiazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the 2,3-dihydro-1,4-benzodioxin core, which can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin and triazolothiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1,4-benzodioxin: A simpler analog with similar core structure but lacking the triazolothiazole moiety.
6-Acetyl-1,4-benzodioxane: Another related compound with an acetyl group instead of the ethanediamide linkage.
6-Nitro-1,4-benzodioxane: A nitro-substituted analog with different electronic properties.
Uniqueness
N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is unique due to its combination of benzodioxin and triazolothiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C20H17N5O4S2 |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide |
InChI |
InChI=1S/C20H17N5O4S2/c26-18(19(27)22-12-3-4-14-15(10-12)29-8-7-28-14)21-6-5-13-11-31-20-23-17(24-25(13)20)16-2-1-9-30-16/h1-4,9-11H,5-8H2,(H,21,26)(H,22,27) |
InChI-Schlüssel |
DAAPZXFOLKXLJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-ethoxyphenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11264849.png)
![N-(3,4-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11264867.png)
![Methyl 4-fluoro-3-[(furan-2-ylmethyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11264872.png)
![4-methyl-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B11264873.png)
![1-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine](/img/structure/B11264881.png)

![N-(4-chlorobenzyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11264883.png)
![3-(4-Ethylphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine](/img/structure/B11264902.png)
![N-(2,5-Dimethylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11264907.png)

![Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B11264918.png)
![2-{[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B11264924.png)
![methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B11264926.png)
![N-(2,6-dimethylphenyl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-imidazol-1-yl}acetamide](/img/structure/B11264930.png)
